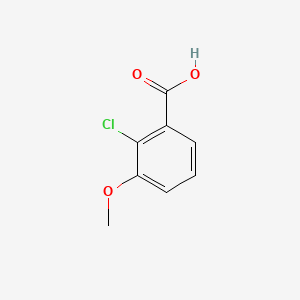

2-Chloro-3-methoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUDWLLKFANPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584732 | |

| Record name | 2-Chloro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33234-36-5 | |

| Record name | 2-Chloro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-Chloro-3-methoxybenzoic acid from starting materials

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details established synthetic routes for 2-chloro-3-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following sections provide a comprehensive overview of the synthetic strategies, detailed experimental protocols, and quantitative data to facilitate laboratory-scale synthesis and process development.

Introduction

This compound is a substituted benzoic acid derivative of significant interest in medicinal chemistry and materials science. Its synthesis can be approached through several strategic pathways, primarily involving the sequential introduction of the chloro, methoxy, and carboxylic acid functionalities onto a benzene ring. This guide will focus on two primary, well-documented synthetic routes, providing detailed experimental procedures and associated data.

Synthetic Pathway Overview

Two principal synthetic strategies for the preparation of this compound are outlined below. The choice of route may depend on the availability of starting materials, desired scale, and safety considerations.

-

Route 1: Grignard Carboxylation of a Chlorinated Anisole Derivative. This pathway commences with the methoxylation of a dichlorotoluene precursor, followed by the formation of a Grignard reagent and subsequent carboxylation with carbon dioxide.

-

Route 2: Chlorination and Methylation of a Hydroxybenzoic Acid Precursor. This approach begins with the selective chlorination of 3-hydroxybenzoic acid, followed by the methylation of the resulting 2-chloro-3-hydroxybenzoic acid to yield the final product.

The logical workflow for selecting a synthetic route is presented below.

Caption: Decision workflow for selecting a synthetic route based on starting material availability.

Route 1: Grignard Carboxylation of 2-Methyl-3-chloroanisole

This synthetic route involves two key transformations: the nucleophilic substitution of a chlorine atom with a methoxy group, followed by a Grignard reaction and carboxylation. A detailed experimental protocol derived from patent literature is provided below.[1]

Experimental Protocol

Step 1: Synthesis of 2-Methyl-3-chloroanisole from 2,6-Dichlorotoluene

-

To a reaction vessel, add sodium methoxide solution, 2,6-dichlorotoluene, dimethylformamide (DMF), and a cuprous salt catalyst.

-

Heat the mixture with stirring to a temperature between 80°C and 150°C.

-

Maintain the reaction at this temperature until the consumption of 2,6-dichlorotoluene is complete (monitored by a suitable analytical technique such as GC or TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the catalyst.

-

The filtrate is subjected to distillation under reduced pressure to remove DMF, yielding 2-methyl-3-chloroanisole.

Step 2: Synthesis of this compound via Grignard Reaction

-

In a separate, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), charge tetrahydrofuran (THF) and magnesium turnings.

-

Add a small amount of an initiator, such as bromoethane, and a small volume of the 2-methyl-3-chloroanisole prepared in Step 1 to initiate the Grignard reagent formation.

-

Once the reaction begins (indicated by a gentle reflux or color change), add the remaining 2-methyl-3-chloroanisole dropwise while maintaining the temperature between 40°C and 60°C.

-

After the addition is complete, continue to stir the reaction mixture for 1.5 to 2.5 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to a temperature between -15°C and 5°C.

-

Introduce solid carbon dioxide (dry ice) in portions, ensuring the temperature does not exceed 20°C.

-

After the addition of dry ice is complete, allow the mixture to stir for an additional 2 to 4 hours while warming to room temperature.

-

Pour the reaction mixture into a mixture of ice and a 10% hydrochloric acid solution to quench the reaction and dissolve the magnesium salts. The pH should be adjusted to approximately 1.

-

Separate the organic layer. The aqueous layer may be extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) to maximize product recovery.

-

Combine the organic layers and recover the THF by distillation.

-

To the residue, add a 5% sodium hydroxide solution to adjust the pH to approximately 12. This will dissolve the carboxylic acid in the aqueous phase.

-

Treat the aqueous solution with activated carbon to decolorize it, and then filter.

-

Acidify the filtrate with a 10% hydrochloric acid solution to a pH of 1, which will precipitate the this compound as a white solid.

-

Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

Quantitative Data

The following table summarizes the quantitative data for the Grignard carboxylation route.

| Parameter | Step 1: Methoxylation | Step 2: Grignard Carboxylation |

| Starting Material | 2,6-Dichlorotoluene | 2-Methyl-3-chloroanisole |

| Key Reagents | Sodium methoxide, DMF, Cuprous salt | Magnesium, THF, CO₂ (dry ice) |

| Reaction Temperature | 80°C - 150°C | 40°C - 60°C (Grignard formation) |

| -15°C - 20°C (Carboxylation) | ||

| Reaction Time | Varies (until completion) | 1.5 - 2.5 h (Grignard formation) |

| 2 - 4 h (Carboxylation) | ||

| Product | 2-Methyl-3-chloroanisole | This compound |

| Purity | - | 98.3% - 99.1%[1] |

Reaction Pathway Diagram

References

physical and chemical properties of 2-Chloro-3-methoxybenzoic acid

An In-depth Technical Guide to 2-Chloro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted benzoic acid derivative with applications as a chemical intermediate in various research and development sectors. This document provides a comprehensive overview of its known physical and chemical properties, spectroscopic data, and generalized experimental protocols for its synthesis and analysis. Safety, reactivity, and potential applications, particularly in the context of drug discovery, are also discussed to provide a thorough technical resource for professionals in the field.

Core Physical and Chemical Properties

This compound is a solid, white to off-white crystalline powder or needles at room temperature.[1][2] Its core identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO₃ | [2][3] |

| Molecular Weight | 186.59 g/mol | [2][4] |

| CAS Number | 33234-36-5 | [1][4] |

| Appearance | White to off-white powder, crystalline powder, or needles | [1] |

| Melting Point | 160°C to 165°C | [1][3] |

| Purity | ≥96.0% (HPLC) to 98% | [1][2] |

| Monoisotopic Mass | 186.0083718 Da | [4] |

| Topological Polar Surface Area | 46.5 Ų | [4] |

| XLogP3 | 2.4 | [4] |

| IUPAC Name | This compound | [3][4] |

| InChI Key | VIUDWLLKFANPLX-UHFFFAOYSA-N | [2][3] |

| SMILES | COC1=CC=CC(=C1Cl)C(=O)O | [4][5] |

Spectroscopic Data Summary

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While specific spectra for this exact compound are not widely published in detail, data from suppliers confirms its identity via standard methods.

| Spectroscopic Data | Expected Characteristics | Source(s) |

| Infrared (IR) Spectrum | Conforms to structure. Expected peaks include a broad O-H stretch for the carboxylic acid, C=O stretch, C-O stretches for the ether and acid, and C-Cl stretch. | [1] |

| ¹H NMR | Expected signals would correspond to the methoxy group protons (-OCH₃), aromatic protons, and the acidic proton of the carboxyl group (-COOH). | [6][7] |

| ¹³C NMR | Expected signals would include carbons of the benzene ring, the methoxy group carbon, and the carbonyl carbon of the carboxylic acid. | [8] |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. | [5][9] |

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of this compound, based on established chemical principles and protocols for related compounds.

Synthesis of this compound (Generalized Method)

A common synthetic route to substituted benzoic acids involves the modification of precursors such as hydroxy or chloro-substituted benzonitriles or toluenes. A plausible one-pot synthesis for this compound could start from 2-chloro-3-methylbenzonitrile.

Reaction:

-

Methoxylation: Nucleophilic substitution of a suitable precursor with sodium methoxide.

-

Hydrolysis: Conversion of the nitrile group to a carboxylic acid using a strong base like sodium hydroxide, followed by acidification.

Protocol:

-

In a sealed reactor under an inert atmosphere (e.g., nitrogen), charge 2-chloro-3-methylbenzonitrile and a solution of sodium methoxide in methanol.

-

Heat the mixture to approximately 130-150°C. The reaction pressure will be between 0.8 and 1.4 MPa.

-

Monitor the reaction's progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

-

After cooling the reaction mixture, add an aqueous solution of sodium hydroxide.

-

Increase the temperature to distill off the methanol, then reflux the remaining mixture for 2-8 hours to facilitate hydrolysis.

-

Cool the solution and acidify with hydrochloric acid (HCl) to a pH < 4. This will precipitate the crude this compound.

-

Filter the resulting solid, wash with water until neutral, and dry to obtain the final product. Further purification can be achieved by recrystallization.

Spectroscopic Analysis Protocols

The following are standard protocols for acquiring spectroscopic data to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]

-

Acquisition : Acquire ¹H and proton-decoupled ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz).[7][8] Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS) or the residual solvent peak.[7]

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation : For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a disk.[7]

-

Acquisition : Record a background spectrum first, then the sample spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.[7]

-

-

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve the sample in a suitable volatile solvent.

-

Acquisition : Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC) or Liquid Chromatography (LC) system, and acquire the mass spectrum using a technique like Electron Ionization (EI).

-

Workflow Visualizations

Generalized Synthetic Workflow

Caption: Generalized one-pot synthesis and purification workflow for this compound.

Analytical Confirmation Workflow

Caption: Standard analytical workflow for the structural confirmation of the synthesized compound.

Reactivity, Stability, and Safety

Chemical Reactivity

As a carboxylic acid, this compound undergoes typical reactions of this functional group, such as esterification, amide formation, and reduction. The aromatic ring, influenced by the electron-withdrawing chloro and carboxyl groups and the electron-donating methoxy group, can participate in electrophilic aromatic substitution reactions.

Stability

The compound is stable under normal storage conditions. For long-term storage, it is recommended to keep it in a cool, dry place.

Safety and Handling

According to GHS classifications, this compound is considered toxic if swallowed and causes serious eye irritation.[2][3]

-

Hazard Statements : H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements : P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P405 (Store locked up).[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

Applications in Research and Drug Development

Substituted benzoic acids are crucial building blocks in medicinal chemistry. The specific substitution pattern of this compound makes it a valuable intermediate for synthesizing more complex molecules. While direct biological activity data for this compound is limited, derivatives of similar structures are explored for various therapeutic effects. For instance, other salicylic acid derivatives have been investigated for anti-inflammatory properties by targeting cyclooxygenase (COX) enzymes.[10] The unique electronic and steric properties imparted by the chloro and methoxy groups can be leveraged by medicinal chemists to fine-tune the pharmacological profile of a lead compound, affecting its binding affinity, metabolic stability, and bioavailability.

References

- 1. 459900050 [thermofisher.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. fishersci.ie [fishersci.ie]

- 4. This compound | C8H7ClO3 | CID 16218063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C8H7ClO3) [pubchemlite.lcsb.uni.lu]

- 6. 2-Chloro-3-methylbenzoic acid(15068-35-6) 1H NMR [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Benzoic acid, 2-chloro- [webbook.nist.gov]

- 10. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Chloro-3-methoxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-3-methoxybenzoic acid. Due to a lack of publicly available quantitative solubility data for this specific compound in various organic solvents, this document focuses on providing a robust experimental framework for researchers to determine these values. The guide includes key physical and chemical properties, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential before conducting solubility studies. Key identifiers and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₃ | [1][2] |

| Molecular Weight | 186.59 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 33234-36-5 | [1] |

| Physical Form | Solid | [2] |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of this compound in various organic solvents. This method is based on the equilibrium solubility (shake-flask) method, a widely accepted technique for solubility measurement.[3][4]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The solid and liquid phases should be in constant contact.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

-

Qualitative Solubility Assessment:

For a rapid, preliminary assessment of solubility, a qualitative approach can be taken.[4][5] This involves observing the dissolution of a small, pre-weighed amount of the compound in a fixed volume of solvent.[4][5] While not providing precise quantitative data, this can help in solvent selection for quantitative studies. For instance, a compound's solubility in acidic or basic solutions can provide insights into its functional groups.[4][6]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic Profile of 2-Chloro-3-methoxybenzoic Acid: An In-depth NMR Analysis

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Chloro-3-methoxybenzoic acid. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive understanding of the structural characterization of this compound. This document presents predicted spectral data based on established principles of NMR spectroscopy and data from analogous compounds, alongside detailed experimental protocols for data acquisition.

Structural and Spectroscopic Overview

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a chlorine atom and a methoxy group on the benzoic acid backbone, gives rise to a distinct NMR fingerprint. Understanding this spectroscopic signature is crucial for its identification, purity assessment, and the study of its chemical behavior.

Chemical Structure

To visually represent the molecule and its atom numbering for NMR assignments, the following diagram is provided.

Caption: Chemical structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| COOH | 10.0 - 13.0 | Singlet (broad) | - | 1H |

| H6 | 7.6 - 7.8 | Doublet of doublets | ~8.0, 1.5 | 1H |

| H4 | 7.3 - 7.5 | Triplet | ~8.0 | 1H |

| H5 | 7.1 - 7.3 | Doublet of doublets | ~8.0, 1.5 | 1H |

| OCH₃ | 3.9 - 4.1 | Singlet | - | 3H |

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The predicted chemical shifts are influenced by the electronic effects of the substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165.0 - 170.0 |

| C3 (C-OCH₃) | 155.0 - 160.0 |

| C1 (C-COOH) | 132.0 - 135.0 |

| C6 | 130.0 - 133.0 |

| C4 | 124.0 - 127.0 |

| C2 (C-Cl) | 120.0 - 123.0 |

| C5 | 115.0 - 118.0 |

| OCH₃ | 55.0 - 60.0 |

Experimental Protocols

The following section details a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Often, the residual solvent peak is used as a secondary reference.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer:

For ¹H NMR:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-16 ppm.

-

Temperature: 298 K (25 °C).

For ¹³C NMR:

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 or more, to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential window function followed by Fourier transformation to convert the Free Induction Decay (FID) into the frequency domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration: For ¹H NMR, integrate the signals to determine the relative number of protons.

-

Peak Picking: Identify and list the chemical shifts of the peaks. For ¹H NMR, determine the multiplicity and coupling constants.

Workflow and Logical Relationships

The process of NMR analysis, from sample preparation to final data interpretation, follows a logical workflow.

Caption: General workflow for NMR spectroscopic analysis.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound. The provided data and protocols serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related chemical entities.

Potential Biological Activities of 2-Chloro-3-methoxybenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of derivatives of 2-Chloro-3-methoxybenzoic acid and related chlorinated and methoxy-substituted benzoic acid analogs. The information presented herein is curated from recent scientific literature to facilitate further investigation and application in therapeutic design, with a focus on antimicrobial, anti-inflammatory, and anticancer activities, as well as enzyme inhibition.

Antimicrobial Activity

Derivatives of chlorobenzoic acid have demonstrated notable antimicrobial properties against a range of bacterial and fungal strains. The introduction of specific substituents on the benzoic acid scaffold plays a crucial role in modulating the antimicrobial spectrum and potency.

Quantitative Data for Antimicrobial Activity

| Compound | Target Organism | Activity Metric | Value | Reference |

| 2-chlorobenzoic acid derivative (Compound 6) | Escherichia coli | pMIC (µM/ml) | 2.27 | [1] |

| 2-chlorobenzoic acid derivative (Compound 6) | Staphylococcus aureus, Bascillus subtilis | pMIC (µM/ml) | 1.91 | [1] |

| Norfloxacin (Standard) | Escherichia coli | pMIC (µM/ml) | 2.61 | [1] |

| 2-chloro-5-nitrobenzoic acid derivative (Compound 1) | Staphylococcus aureus ATCC | Inhibition Zone (mm) | 27 | [2] |

| 2-chloro-5-nitrobenzoic acid derivative (Compound 1) | Escherichia coli | Inhibition Zone (mm) | 17 | [2] |

| Gentamicin (Standard) | Staphylococcus aureus ATCC | Inhibition Zone (mm) | 28 | [2] |

| 2-chloro-5-nitrobenzoic acid derivative (Compound 2) | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition Zone (mm) | 14-16 | [2] |

| Gentamicin (Standard) | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition Zone (mm) | 16 | [2] |

Experimental Protocol: Tube Dilution Method for MIC Determination

The tube dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

Materials:

-

Test compounds

-

Bacterial and fungal strains

-

Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

Sterile test tubes

-

Pipettes

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate growth medium to obtain a range of concentrations.

-

Inoculation: Inoculate each tube with a standardized suspension of the target microorganism (approximately 5 x 10^5 CFU/mL).

-

Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium without inoculum).

-

Incubation: Incubate the tubes at 37°C for 24 hours for bacteria and at 25°C for 48-72 hours for fungi.

-

Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Experimental Workflow: Antimicrobial Screening

References

Commercial Sourcing and Technical Guide for High-Purity 2-Chloro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, purification, and analysis of high-purity 2-Chloro-3-methoxybenzoic acid (CAS No: 33234-36-5). This compound serves as a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This document outlines key technical data, experimental methodologies, and logical workflows to assist researchers in its effective utilization.

Commercial Availability

A variety of chemical suppliers offer this compound at different purity levels suitable for research and development purposes. The table below summarizes the offerings from several prominent suppliers.

| Supplier | Brand/Product Code | Purity | Notes |

| Georganics | GEO-02916 | High Purity | Available in various sizes from milligrams to multi-kilogram batches for research, pilot-scale, or production applications.[1] |

| CymitQuimica | Fluorochem | 98% | Intended for laboratory use only.[2] |

| Thermo Scientific | 45990 | 97% | Formerly an Acros Organics product. |

| MilliporeSigma | 696382 | 97% |

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. The following protocols are generalized from methodologies described in patent literature and common organic chemistry practices.

Experimental Protocol: Synthesis

A common synthetic approach involves the chlorination of a methoxybenzoic acid precursor.

Materials:

-

3-Methoxybenzoic acid

-

Chlorinating agent (e.g., N-chlorosuccinimide (NCS) or chlorine gas)

-

Solvent (e.g., acetic acid, methanol, or a chlorinated solvent)

-

Catalyst (if required, e.g., a protic or Lewis acid)

Procedure:

-

Dissolve 3-methoxybenzoic acid in the chosen solvent in a reaction vessel equipped with a stirrer and temperature control.

-

If using a gaseous chlorinating agent like chlorine, bubble it through the solution at a controlled rate, maintaining a specific temperature (e.g., below 0°C or at elevated temperatures depending on the specific method). For solid reagents like NCS, add it portion-wise to the reaction mixture.

-

The reaction may be conducted under inert atmosphere (e.g., nitrogen) to prevent side reactions.

-

Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by adding a suitable reagent (e.g., a solution of sodium bisulfite to remove excess chlorine).

-

Isolate the crude product by precipitation (e.g., by adding water) followed by filtration, or by extraction into an organic solvent.

-

Wash the isolated crude product with water to remove any water-soluble impurities.

-

Dry the crude product under vacuum.

Experimental Protocol: Purification

To achieve high purity, the crude this compound is typically purified by recrystallization.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, methanol, water, or a mixture of solvents)

-

Activated carbon (optional, for decolorization)

Procedure:

-

Dissolve the crude product in a minimal amount of the chosen recrystallization solvent at an elevated temperature (near the solvent's boiling point).

-

If the solution is colored, add a small amount of activated carbon and heat for a short period.

-

Hot-filter the solution to remove activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum to a constant weight.

Quality Control and Analysis

Purity assessment is a critical step to ensure the suitability of this compound for its intended application, especially in drug development. HPLC is a widely used technique for this purpose.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Purity Analysis

This protocol provides a general method for determining the purity of this compound. Method optimization may be required for specific impurity profiles.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or phosphoric acid (for pH adjustment of the mobile phase)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, which is typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid). The separation can be performed using either an isocratic or gradient elution.

-

Standard Solution Preparation: Accurately weigh a known amount of high-purity reference standard of this compound and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.

-

Sample Solution Preparation: Accurately weigh a sample of the synthesized and purified this compound and dissolve it in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Flow rate: Typically 1.0 mL/min.

-

Injection volume: Typically 10 µL.

-

Column temperature: Maintained at a constant temperature, e.g., 25°C.

-

Detection wavelength: Set at a wavelength where the analyte has maximum absorbance (e.g., determined by a UV scan).

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method) or by using a calibration curve generated from the standard solutions.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the synthesis, purification, and potential application of this compound in drug discovery.

Caption: A representative workflow for the synthesis of this compound.

Caption: Workflow for the purification and purity analysis of the target compound.

Caption: A hypothetical workflow for drug discovery utilizing the title compound.

References

literature review on the synthesis and applications of 2-Chloro-3-methoxybenzoic acid

An In-depth Technical Guide on the Synthesis and Applications of 2-Chloro-3-methoxybenzoic Acid

This technical guide provides a comprehensive overview of this compound, a substituted benzoic acid derivative of interest to researchers in organic synthesis, medicinal chemistry, and drug development. While direct literature on this specific isomer is limited, this document consolidates information on its properties, proposes a viable synthetic route based on established methodologies for analogous compounds, and explores its potential applications by examining the biological activities of structurally related molecules.

Chemical and Physical Properties

This compound is a solid organic compound whose structure combines a carboxylic acid with chloro and methoxy substituents on the benzene ring. These functional groups are known to influence the physicochemical properties and biological activity of small molecules in drug discovery.[1] Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 33234-36-5 | [2] |

| Molecular Formula | C₈H₇ClO₃ | [2] |

| Molecular Weight | 186.59 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | Solid | [3] |

| Melting Point | 161.0°C to 165.0°C | [4] |

| InChI Key | VIUDWLLKFANPLX-UHFFFAOYSA-N | [2] |

| SMILES | COC1=CC=CC(=C1Cl)C(=O)O | [2] |

Synthesis of this compound

A key analogous reaction is the synthesis of 2-Chloro-3-hydroxybenzoic acid from 3-hydroxybenzoic acid via chlorination.[5] The subsequent step would be a standard Williamson ether synthesis to introduce the methoxy group.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

The following protocol is a hypothetical procedure based on analogous reactions described in the literature.[5] Researchers should perform their own optimizations.

Step 1: Synthesis of 2-Chloro-3-hydroxybenzoic acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, dissolve 20 g (0.145 mol) of 3-hydroxybenzoic acid in 100 mL of methanol.

-

Cooling: Cool the solution to below -60°C using a suitable cooling bath (e.g., dry ice/acetone) under a nitrogen atmosphere.

-

Chlorination: Slowly bubble chlorine gas (approximately 10.3 g, 0.147 mol) through the cold solution while vigorously stirring. Maintain the temperature below -60°C throughout the addition.[5]

-

Work-up: After the addition is complete (approx. 30 minutes), flush the system with nitrogen to remove excess chlorine gas. Allow the reaction mixture to warm to room temperature.

-

Isolation: Dilute the mixture with 100 mL of water to precipitate the product. Isolate the solid by filtration.

-

Purification: Purify the crude solid by recrystallization from water, followed by a second recrystallization from a benzene/acetone mixture (e.g., 130 mL benzene with 10 mL acetone) to yield pure 2-Chloro-3-hydroxybenzoic acid as a white solid.[5]

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, suspend the dried 2-Chloro-3-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as acetone.

-

Base Addition: Add an anhydrous base, such as potassium carbonate (K₂CO₃, 2-3 equivalents), to the suspension.

-

Methylation: Add dimethyl sulfate (DMS, ~1.2 equivalents) dropwise to the stirring mixture at room temperature. Caution: DMS is highly toxic and carcinogenic.

-

Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by column chromatography or recrystallization to yield this compound.

Applications and Biological Activities

This compound serves as a versatile building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[3][6] The presence of three distinct functional groups (carboxylic acid, chloro, and methoxy) on the aromatic ring allows for diverse chemical modifications and the generation of libraries of novel compounds for biological screening.

Caption: Use of this compound as a scaffold for chemical library synthesis.

While specific biological activities for this compound are not widely reported, the broader class of substituted benzoic acids is known for a range of therapeutic effects, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[7][8] The activity is highly dependent on the substitution pattern.

A study on benzoic acid derivatives isolated from the fungus Bjerkandera adusta found that a close isomer, 3-chloro-4-methoxybenzoic acid , was a potent activator of cathepsins B and L, key enzymes in the autophagy-lysosome pathway responsible for protein degradation.[4] This suggests that this compound could also be investigated for its role in modulating cellular proteostasis.[4] Another study highlighted that novel benzoic acid derivatives can act as multi-target inhibitors of acetylcholinesterase and carbonic anhydrase, enzymes relevant to Alzheimer's disease.[9]

Quantitative Data on Related Compounds

The following table summarizes the biological activity of various substituted benzoic acid derivatives to provide context for the potential applications of the title compound.

| Compound Class | Biological Activity | Assay | IC₅₀ / % Inhibition | Reference(s) |

| Quinazolinone derivatives of benzoic acid | Anticancer | MTT Assay (MCF-7 cells) | 100 µM | [7] |

| Acrylamide–PABA analog 4j | Anticancer | MTT Assay (MCF-7 cells) | 1.83 µM | [7] |

| 3-chloro-4-methoxybenzoic acid | Proteostasis | Cathepsin B & L Activity | 467.3 ± 3.9% activation | [4] |

| Benzoic acid derivatives (Compound 6f) | Enzyme Inhibition | Acetylcholinesterase (AChE) | Kᵢ = 13.62 ± 0.21 nM | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a general method for assessing the anticancer potential of a compound like this compound.

-

Cell Culture: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is converted by viable cells into purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed and causes serious eye irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[11][12] Work should be conducted in a well-ventilated area or a fume hood.[11][12]

-

Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation).[10]

-

Precautionary Statements: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. While direct synthetic and application data are sparse, this guide provides a robust framework for its preparation based on well-established chemical reactions. The known biological activities of structurally similar compounds, particularly in cancer research and the modulation of cellular degradation pathways, strongly suggest that this compound and its derivatives are promising candidates for future investigation and drug development programs.

References

- 1. drughunter.com [drughunter.com]

- 2. This compound | C8H7ClO3 | CID 16218063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - High purity | EN [georganics.sk]

- 4. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. 2-Amino-3-methoxybenzoic Acid | High-Purity RUO [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safety Data Sheet and Handling Precautions for 2-Chloro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 2-Chloro-3-methoxybenzoic acid (CAS RN: 3260-93-3). The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding of the potential hazards and the necessary safety measures required when handling this compound in a laboratory or drug development setting.

Chemical Identification and Physical Properties

This compound is a solid chemical compound with the molecular formula C₈H₇ClO₃.[1] It is essential to be aware of its fundamental properties to handle it safely.

| Property | Value | Reference |

| Molecular Weight | 186.59 g/mol | [1][2] |

| Formula | C₈H₇ClO₃ | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥90% - 98% | [1][3] |

| InChI Key | VIUDWLLKFANPLX-UHFFFAOYSA-N | [1] |

| MDL Number | MFCD07784399 | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[2][4] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[1][3] |

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][3] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[1] |

Hazard Pictograms:

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure a safe working environment.

Handling

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] Ensure that eyewash stations and safety showers are readily accessible.[5][6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to EN166 (EU) or ANSI Z87.1 (US) standards.[5][6]

-

Hand Protection: Wear chemical-resistant gloves such as nitrile or neoprene. Inspect gloves for any signs of wear or perforation before each use.[5][7]

-

Body Protection: A fully fastened lab coat is required to provide a barrier against accidental spills.[5]

-

Respiratory Protection: If dust is generated, use a dust mask or a respirator (N95 or P2/P3).[5]

-

-

General Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands and any exposed skin thoroughly after handling.[1][3]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[8]

Emergency Procedures and First Aid

Immediate and appropriate action is vital in the event of an emergency. The following diagrams outline the recommended first aid and emergency response procedures.

First Aid Measures

Caption: First aid procedures for this compound exposure.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO₂).[3]

-

Specific Hazards: Thermal decomposition may generate carbon oxides and hydrogen chloride gas.[6][7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

Caption: Workflow for responding to an accidental release of this compound.

Toxicological and Ecological Information

-

Skin Corrosion/Irritation: Causes skin irritation.[3]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation.[1]

-

Persistence and Degradability: No specific data available, but it is advised to prevent its release into the environment.

-

Bioaccumulation: This substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[3]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[1] It is recommended to use a licensed professional waste disposal service.[5] Do not reuse empty containers.[5]

Regulatory Information

This product is subject to various regulations. Users should be aware of and comply with all applicable local, regional, and national laws. The UN number for this substance is 2811, and it belongs to Class 6.1 (Toxic substances).[1]

This guide is intended to provide essential safety information. Always refer to the most current and complete Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H7ClO3 | CID 16218063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Chloro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated crystal structure of 2-Chloro-3-methoxybenzoic acid. In the absence of a publicly available, solved crystal structure for this specific compound, this document leverages data from closely related analogs, namely 3-methoxybenzoic acid and 2-chlorobenzoic acid, to infer its likely structural characteristics. The guide outlines general experimental procedures for synthesis, crystallization, and crystal structure determination, and presents expected molecular packing and intermolecular interactions. This information is valuable for researchers in medicinal chemistry and materials science, offering insights into the solid-state properties of this compound.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials sciences. Its molecular structure, featuring a chloro and a methoxy substituent on the benzoic acid backbone, suggests the presence of various intermolecular interactions that will dictate its crystal packing and, consequently, its physicochemical properties such as solubility, melting point, and stability. Understanding the three-dimensional arrangement of molecules in the crystalline state is crucial for rational drug design and the development of new materials.

While a specific crystal structure determination for this compound is not available in the surveyed literature, analysis of its constituent functional groups and comparison with structurally similar compounds allows for a robust prediction of its crystallographic features.

Physicochemical Properties

Basic physicochemical information for this compound is summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₇ClO₃ |

| Molecular Weight | 186.59 g/mol |

| IUPAC Name | This compound |

| CAS Number | 33234-36-5 |

Predicted Crystallographic Data and Intermolecular Interactions

Based on the known crystal structures of substituted benzoic acids, it is highly probable that this compound will crystallize to form centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties. The chloro and methoxy substituents are expected to influence the packing of these dimers.

For comparative analysis, the crystallographic data for a second monoclinic polymorph of the closely related 3-methoxybenzoic acid is presented below. This provides a tangible example of the type of crystal lattice that can be expected.[1]

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| Monoclinic | P 1 2₁/c 1 | 3.8018 | 15.6027 | 11.9755 | 90 | 90.889 | 90 | 4 |

Crystal data for a polymorph of 3-methoxybenzoic acid, a structurally related compound.[1]

The primary intermolecular interaction governing the crystal structure of most benzoic acids is the formation of robust hydrogen-bonded dimers.

Caption: Typical hydrogen-bonded dimer formation in benzoic acids.

Experimental Protocols

The following sections outline the general methodologies that would be employed for the synthesis, crystallization, and crystal structure analysis of this compound.

A plausible synthetic route to this compound involves the oxidation of a suitable precursor, such as 2-chloro-3-methylanisole. A general procedure for a related synthesis, the preparation of 2-Chloro-3-hydroxybenzoic acid, involves bubbling chlorine gas through a cooled solution of 3-hydroxybenzoic acid in methanol.[2] For the target compound, a more specific method would involve the oxidation of 2-chloro-3-methoxy-toluene.

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. A common method for growing crystals of substituted benzoic acids is slow evaporation from a suitable solvent.

Protocol:

-

Dissolve a small amount of purified this compound in a solvent or solvent mixture (e.g., ethanol, acetone, or a mixture with water) at a slightly elevated temperature to achieve saturation.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

-

Monitor the container for the formation of well-defined single crystals over a period of several days to weeks.

The definitive determination of a crystal structure is achieved through single-crystal X-ray diffraction.

Protocol:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².

-

Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

The following diagram illustrates the general workflow for crystal structure analysis.

Caption: General experimental workflow for crystal structure analysis.

Conclusion

While the definitive crystal structure of this compound has not been reported in the searched literature, this guide provides a comprehensive, technically-grounded framework for its anticipated structural features and the experimental procedures required for its determination. The formation of hydrogen-bonded dimers is a near certainty, with the chloro and methoxy substituents playing a key role in the overall crystal packing. The provided protocols for synthesis, crystallization, and X-ray diffraction serve as a practical guide for researchers aiming to elucidate the structure of this and related compounds. Such studies are essential for advancing our understanding of structure-property relationships in the solid state, with direct implications for drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for 2-Chloro-3-methoxybenzoic Acid in Medicinal Chemistry

Disclaimer: Publicly available scientific literature lacks specific and detailed studies on the direct applications of 2-Chloro-3-methoxybenzoic acid as a lead compound or pharmacologically active agent. The following application notes and protocols are therefore based on the established roles of substituted benzoic acids in drug discovery and serve as an illustrative guide for researchers exploring the potential of this molecule. The experimental details provided are generalized examples and would require optimization for specific research objectives.

Introduction

Potential Therapeutic Applications

Substituted benzoic acid derivatives have been investigated for a wide array of therapeutic applications. Based on the activities of structurally related compounds, this compound could serve as a starting point for the development of novel agents in the following areas:

-

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives. The scaffold of this compound could be functionalized to design novel inhibitors of enzymes such as cyclooxygenase (COX).

-

Anticancer Agents: The benzoic acid moiety is a common feature in various anticancer agents. Derivatives of this compound could be synthesized and screened for cytotoxic activity against various cancer cell lines.

-

Antimicrobial Agents: Benzoic acid and its derivatives are known for their antimicrobial properties. Novel amides and esters of this compound could be evaluated for their efficacy against bacterial and fungal pathogens.

-

Neurological Disorders: Substituted benzoic acids have been explored as ligands for various receptors in the central nervous system (CNS). Derivatives could be designed to target receptors implicated in neurological and psychiatric disorders.

Data Presentation: Hypothetical Biological Activity

The following table summarizes hypothetical quantitative data for a series of derivatives of this compound. This data is for illustrative purposes only to demonstrate how results would be presented and does not represent actual experimental values.

| Compound ID | R Group (Modification of Carboxylic Acid) | Target | Assay Type | IC₅₀ (µM) |

| CMA-001 | -OH (Parent Compound) | COX-2 | Enzyme Inhibition | >100 |

| CMA-002 | -NH-CH₂-Ph | COX-2 | Enzyme Inhibition | 15.2 |

| CMA-003 | -NH-(4-F-Ph) | COX-2 | Enzyme Inhibition | 8.7 |

| CMA-004 | -O-CH₂-CH₃ | EGFR | Kinase Inhibition | 54.1 |

| CMA-005 | -NH-(2-pyridyl) | M. tuberculosis | Whole-cell growth | 22.5 |

Experimental Protocols

General Protocol for Amide Synthesis from this compound

This protocol describes a general method for the synthesis of amide derivatives from this compound using a coupling agent.

Materials:

-

This compound

-

Desired amine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add the desired amine (1.1 eq) and DMAP (0.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol for In Vitro COX-2 Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against the COX-2 enzyme.

Materials:

-

Synthesized compounds (dissolved in DMSO)

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe for prostaglandin detection

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a series of dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compounds at various concentrations.

-

Incubate the plate at 37 °C for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).

-

Stop the reaction by adding a stopping solution (e.g., HCl).

-

Add the detection probe and measure the signal (absorbance or fluorescence) using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the data.

Mandatory Visualizations

References

Application Notes and Protocols for the Esterification of 2-Chloro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 2-Chloro-3-methoxybenzoic acid. The following sections outline two primary methods: Fischer-Speier Esterification and esterification via an acyl chloride intermediate. These protocols are based on established methods for similar substituted benzoic acids and provide a strong starting point for reaction optimization.

I. Introduction

Esterification of this compound is a crucial transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The resulting esters, such as methyl or ethyl 2-chloro-3-methoxybenzoate, serve as versatile building blocks in drug discovery and development. The selection of the esterification method often depends on the scale of the reaction, the sensitivity of the starting material to strong acids, and the desired purity of the final product. This guide details two robust and widely applicable methods for this conversion.

II. Reaction Methods and Data

Two common and effective methods for the esterification of this compound are:

-

Fischer-Speier Esterification: An acid-catalyzed reaction involving direct reaction of the carboxylic acid with an excess of alcohol.[1]

-

Acyl Chloride Formation followed by Alcoholysis: A two-step process where the carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), which is then reacted with the alcohol.

The following table summarizes typical reaction conditions and expected outcomes based on general procedures for benzoic acid derivatives.[2]

| Parameter | Method A: Fischer-Speier Esterification | Method B: Thionyl Chloride Method |

| Alcohol | Methanol or Ethanol (used in large excess as solvent) | Methanol or Ethanol |

| Catalyst/Reagent | Concentrated Sulfuric Acid (H₂SO₄) | Thionyl Chloride (SOCl₂) |

| Solvent | Alcohol (serves as reactant and solvent) | Anhydrous non-protic solvent (e.g., Toluene, THF) for the first step |

| Temperature | Reflux (typically 65-80°C)[2] | 0°C to Reflux (for acyl chloride formation), then 0°C to room temperature for esterification[3] |

| Reaction Time | 1 - 10 hours[4] | 1 - 3 hours for acyl chloride formation, 1 - 16 hours for esterification[3] |

| Typical Yield | High (e.g., ~90% for benzoic acid)[2] | High (can be >90%)[3] |

| Work-up | Neutralization with base (e.g., NaHCO₃), extraction | Removal of excess SOCl₂, then reaction with alcohol, followed by aqueous work-up |

III. Experimental Protocols

Method A: Fischer-Speier Esterification of this compound

This protocol describes a general procedure for the synthesis of methyl 2-chloro-3-methoxybenzoate.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (or Ethyl Acetate)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a large excess of anhydrous methanol (e.g., 10-20 molar equivalents). The methanol will also serve as the solvent.[5]

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the carboxylic acid).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-10 hours.[2][4]

-

Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid, caution: CO₂ evolution), and finally with brine.[5]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 2-chloro-3-methoxybenzoate.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure if required.

Method B: Esterification via Acyl Chloride using Thionyl Chloride

This protocol provides a two-step procedure for the synthesis of, for example, ethyl 2-chloro-3-methoxybenzoate.

Materials:

-

This compound

-

Thionyl Chloride (SOCl₂)

-

Ethanol (anhydrous)

-

Anhydrous Toluene (or other inert solvent)

-

Pyridine (optional, as a catalyst)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Standard laboratory glassware

Procedure:

Step 1: Synthesis of 2-Chloro-3-methoxybenzoyl chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl and SO₂), add this compound and an excess of thionyl chloride (e.g., 2-5 equivalents). Anhydrous toluene can be used as a solvent.

-

Reaction: Gently reflux the mixture until the evolution of gas (HCl and SO₂) ceases (typically 1-3 hours). A catalytic amount of pyridine can be added to accelerate the reaction.

-

Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation, possibly under reduced pressure. It is common to add fresh anhydrous toluene and re-evaporate to ensure complete removal of thionyl chloride.[6]

Step 2: Synthesis of Ethyl 2-Chloro-3-methoxybenzoate

-

Reaction with Alcohol: Dissolve the crude 2-Chloro-3-methoxybenzoyl chloride in an anhydrous solvent like dichloromethane or THF. Cool the solution in an ice bath (0°C).

-

Slowly add anhydrous ethanol (1.0-1.2 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-16 hours, monitoring the progress by TLC.[3]

-

Work-up: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and wash with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ethyl 2-chloro-3-methoxybenzoate.

-

Purification: Purify the crude ester by column chromatography or vacuum distillation.

IV. Visualizations

Logical Workflow for Esterification Methods

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: 2-Chloro-3-methoxybenzoic Acid as a Versatile Precursor for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-3-methoxybenzoic acid as a foundational precursor for the synthesis of various biologically significant heterocyclic compounds. This document outlines detailed protocols for the preparation of acridones and xanthones, classes of compounds with notable applications in medicinal chemistry and materials science.

Introduction

This compound is a readily available aromatic carboxylic acid that serves as a valuable building block in organic synthesis. The presence of three distinct functional groups—a carboxylic acid, a chloro substituent, and a methoxy group—on the benzene ring allows for a range of chemical transformations. The chloro group, positioned ortho to the carboxylic acid, is particularly amenable to nucleophilic substitution reactions, such as the Ullmann condensation, which is a cornerstone of the synthetic routes detailed herein. The strategic placement of the methoxy group can influence the regioselectivity of cyclization reactions and can be a key determinant in the electronic properties of the final heterocyclic products.

Synthesis of 1-Methoxyacridone

The synthesis of the acridone scaffold, a core structure in many dyes, fluorescent materials, and pharmacologically active molecules, can be efficiently achieved from this compound. The key transformation involves an initial Ullmann condensation to form an N-phenylanthranilic acid derivative, followed by an intramolecular cyclization.

Logical Workflow for Acridone Synthesis

Caption: Synthetic pathway from this compound to 1-Methoxyacridone.

Experimental Protocol: Synthesis of 1-Methoxyacridone

Step 1: Ullmann Condensation to form N-Phenyl-2-amino-3-methoxybenzoic acid

This procedure is adapted from established methodologies for the synthesis of N-phenylanthranilic acids.[1][2][3]

-

Materials:

-

This compound

-

Aniline

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Copper (I) Oxide (Cu₂O) or Copper powder

-

Dimethylformamide (DMF) or another high-boiling polar solvent

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), aniline (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add a catalytic amount of copper(I) oxide or copper powder (approximately 5-10 mol%).

-

Add a suitable volume of DMF to ensure adequate stirring.

-

Heat the reaction mixture to reflux (typically 110-120 °C) for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing water.

-

Filter the mixture to remove the catalyst and any insoluble byproducts.

-

Acidify the filtrate with concentrated hydrochloric acid until a precipitate forms.

-

Collect the solid precipitate (N-Phenyl-2-amino-3-methoxybenzoic acid) by vacuum filtration, wash with cold water, and dry.

-

Step 2: Intramolecular Cyclization to form 1-Methoxyacridone

This protocol is based on standard procedures for the acid-catalyzed cyclization of N-phenylanthranilic acids.[2][4]

-

Materials:

-

N-Phenyl-2-amino-3-methoxybenzoic acid

-

Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

-

-

Procedure:

-